[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol
Description
[1-(4-Amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring fused with a pyrazole moiety. Its molecular formula is C₁₀H₁₆N₄O₂, with a molecular weight of 224.26 g/mol (CAS: 1494956-85-2) . The compound includes a hydroxymethyl group on the pyrrolidine ring and a 4-amino-1-methylpyrazole-3-carbonyl substituent, which may enhance its solubility and bioactivity.
Properties
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13-5-8(11)9(12-13)10(16)14-4-2-3-7(14)6-15/h5,7,15H,2-4,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMPWCPNWGCKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC2CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid, the pyrazole ring is constructed through cyclization reactions.
Attachment of the Pyrrolidine Moiety: The carboxylic acid group is then activated (e.g., using carbodiimide coupling agents) and reacted with a pyrrolidine derivative to form the amide bond.
Reduction to Methanol: The final step involves the reduction of the carbonyl group to a hydroxyl group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
The biological activity of [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol is primarily attributed to its ability to interact with various biological targets. Potential activities include:
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit specific cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The structural components suggest potential efficacy against bacterial and fungal pathogens.
- Neuroprotective Effects : The ability to cross the blood-brain barrier may enable neuroprotective applications, particularly in neurodegenerative diseases.
Medicinal Chemistry
The compound serves as a versatile scaffold for the development of new drugs targeting various diseases. Its unique structure allows for modifications that can enhance potency and selectivity.
Drug Development Studies
Case studies have shown that derivatives of this compound exhibit improved pharmacokinetic properties, making them suitable candidates for further development in clinical trials.
Interaction Studies
Research employing techniques such as molecular docking and in vitro assays has been conducted to elucidate the binding affinity of this compound to specific receptors or enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine moiety may enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on synthesis, substituents, and applications.
Sulfonamide-Functionalized Pyrrolidinyl Methanol Derivatives
- Example: (S)-(1-((4-Nitrophenyl)sulfonyl)pyrrolidin-2-yl)methanol (CAS: N/A) Key Differences:
- Substituent : Contains a sulfonyl group (4-nitrophenylsulfonyl) instead of the pyrazole-carbonyl group.
- Synthesis: Derived from L-prolinol via sulfonylation with NsCl (81% yield), contrasting with the pyrazole coupling route for the target compound .
- Application : Intermediate in late-stage C–H functionalization for drug discovery, highlighting its utility in synthetic chemistry .
Pyrazole-Based Analogues
- Example: (1-Methyl-1H-pyrazol-3-yl)methanol (CAS: 25222-43-9) Key Differences:
- Structure: Simpler pyrazole-methanol structure lacking the pyrrolidine ring and amino group.
- Function : Used as a building block in organic synthesis, whereas the target compound’s pyrrolidine-pyrazole hybrid may offer enhanced binding to biological targets .
Phenylethyl-Pyrrolidinyl Oxadiazole Derivatives
- Example : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
- Key Differences :
- Substituents: Incorporates a phenylethyl group and oxadiazole ring, differing from the amino-pyrazole carbonyl group in the target compound.
- Activity : Designed for antiviral profiling, indicating divergent therapeutic targets compared to the uncharacterized bioactivity of the target compound .
Fluorinated Pyrrolidinyl Methanol Derivatives
- Example: [1-(3-Fluorobenzyl)pyrrolidin-2-yl]methanol (CAS: 1267398-90-2) Key Differences:
- Substituent : Fluorobenzyl group replaces the pyrazole-carbonyl moiety.
- Synthesis: Likely synthesized via benzylation of pyrrolidin-2-ylmethanol, a simpler route than the multi-step coupling required for the target compound .
Research Findings and Limitations
- In contrast, sulfonamide derivatives (e.g., ) and fluorinated analogs (e.g., ) have well-documented synthetic routes.
- Pharmacological Data Gap: No activity data (e.g., enzyme inhibition, cytotoxicity) are provided for the target compound, unlike its oxadiazole-containing analogs, which are explicitly tested for antiviral properties .
Biological Activity
The compound [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanism of action, and various biological assays conducted to evaluate its efficacy.
- Chemical Formula : CHNO
- Molecular Weight : 224.26 g/mol
- IUPAC Name : (4-amino-1-methylpyrazol-3-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- PubChem CID : 65354228
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available pyrazole derivatives. The methods typically include:
- Formation of the pyrazole ring.
- Introduction of the pyrrolidine moiety through nucleophilic substitution.
- Final modification to yield the hydroxymethyl group.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
| Compound | COX Inhibition (IC μg/mL) | Selectivity Index |
|---|---|---|
| Compound A | 0.02 | 8.22 |
| Compound B | 0.04 | 9.31 |
| [Target Compound] | TBD | TBD |
In a study by Abdellatif et al., several pyrazole derivatives showed high COX-2 inhibitory activity, with selectivity indices indicating potential for reduced gastrointestinal toxicity compared to traditional NSAIDs like diclofenac .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays using human cancer cell lines (e.g., A549 lung adenocarcinoma) revealed that certain modifications to the pyrazole structure enhanced cytotoxicity.
| Compound | Viability (%) at 100 µM | Mechanism of Action |
|---|---|---|
| Compound C | 78–86% | Induces apoptosis |
| Compound D | 64% | Cell cycle arrest at G2/M phase |
These findings suggest that structural variations can significantly influence the anticancer efficacy of pyrazole derivatives, with some compounds exhibiting superior activity compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
While the primary focus has been on anti-inflammatory and anticancer activities, antimicrobial properties were also assessed against various pathogens. However, preliminary results indicated limited effectiveness against Gram-negative bacteria, suggesting further modifications may be necessary to enhance this activity .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of related compounds:
- Study on COX Inhibition : A series of substituted pyrazoles were synthesized and tested for their COX inhibitory activity, revealing promising candidates with minimal side effects on gastric tissues .
- Anticancer Screening : Research involving diverse pyrazole derivatives showcased varying levels of cytotoxicity against cancer cell lines, with some exhibiting significantly lower viability than untreated controls .
- Safety Profiling : Histopathological examinations in animal models demonstrated that several derivatives had minimal degenerative changes in vital organs, supporting their safety as potential therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
